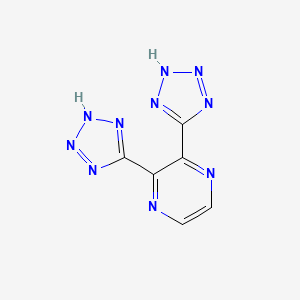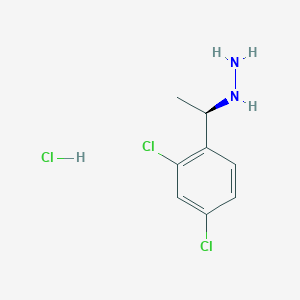
(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H11Cl3N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazine group attached to a dichlorophenyl ethyl moiety, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride typically involves the reaction of ®-1-(2,4-dichlorophenyl)ethanol with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(R)-1-(2,4-Dichlorophenyl)ethanol+Hydrazine Hydrate→(R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine
The resulting hydrazine compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to alter the structure and function of target proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride
- ®-(1-(2,4-Dichlorophenyl)ethyl)amine hydrochloride
- ®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine sulfate
Uniqueness
®-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrazine group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H11Cl3N2 |
|---|---|
Molekulargewicht |
241.5 g/mol |
IUPAC-Name |
[(1R)-1-(2,4-dichlorophenyl)ethyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H10Cl2N2.ClH/c1-5(12-11)7-3-2-6(9)4-8(7)10;/h2-5,12H,11H2,1H3;1H/t5-;/m1./s1 |
InChI-Schlüssel |
CNSJTJWZIWMNPC-NUBCRITNSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)Cl)NN.Cl |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


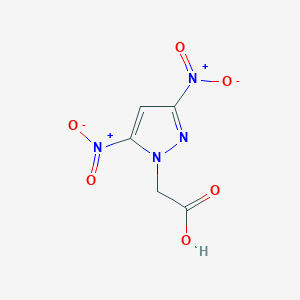
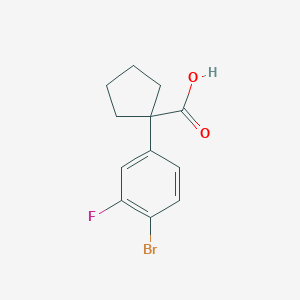

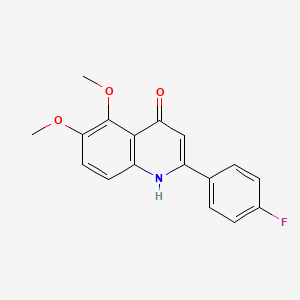
![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)
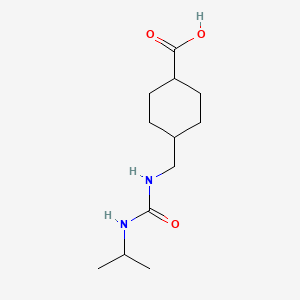
![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)


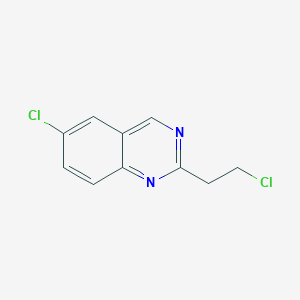
![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)
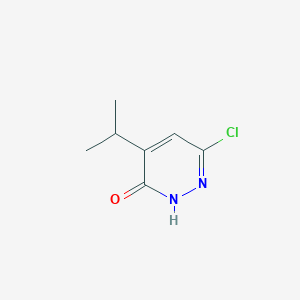
![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)
